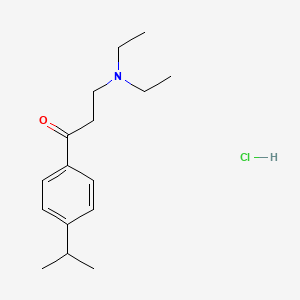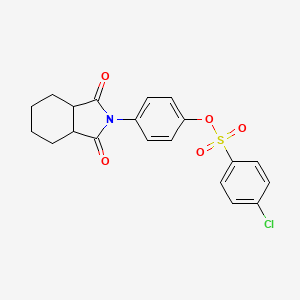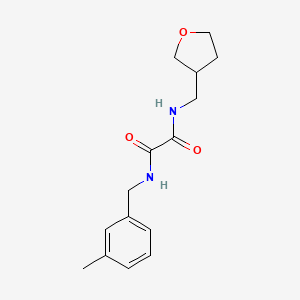![molecular formula C21H25NO2 B4007429 2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)
2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol involves complex reactions. For example, compounds with related structures have been synthesized using the Petasis reaction, highlighting the complexity of synthesizing alkylaminophenol compounds. These synthesis processes often involve intermediate stages and require specific conditions for successful completion, demonstrating the intricate steps necessary to produce such compounds (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly analyzed using techniques such as FTIR, NMR, UV-Vis spectroscopy, and computational methods. These studies provide insights into the electronic and structural properties, including bond lengths, angles, and dihedral angles, as well as the energies of the highest occupied and lowest unoccupied molecular orbitals. Theoretical and experimental investigations are consistent, affirming the reliability of these structural analyses (Ulaş, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can include nucleophilic substitution, intramolecular cyclization, and reverse Claisen condensation. For instance, a domino reaction has been developed to synthesize polysubstituted phenyl acetates from aryl(piperidin-1-yl)methyl phenols and 1,3-diketones, indicating the compound's reactivity and versatility in chemical synthesis (He et al., 2017).
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
Experimental and Theoretical Studies : The compound's structural analysis was carried out using FT-IR, NMR, and UV-Vis spectroscopy, highlighting its high antioxidant value and potential as a biologically active drug. Theoretical and experimental data showed compatibility, emphasizing the compound's electronic and structural properties, such as bond lengths, angles, vibrational frequencies, and molecular orbitals, indicating its applicability in material science and drug development (Ulaş, 2020).
Polymer Science
Synthesis and Copolymerization : Halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates were synthesized and copolymerized with styrene, showing the impact of substituents on the phenyl ring on polymer properties. The study suggests the compound's utility in designing novel polymers with high glass transition temperatures, useful in various industrial applications (Kim et al., 1998).
Biological Applications
Selective Fluorescent Sensing : A study on Schiff-base compounds related to the given chemical structure demonstrated their application in selective fluorescent zinc(II) sensing, highlighting the potential for developing new diagnostic tools and sensors in biological and environmental analyses (Roy et al., 2009).
Anti-inflammatory Activities : Phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. showed anti-inflammatory activities, suggesting the chemical structure's potential in developing new anti-inflammatory agents. This indicates its relevance in pharmaceutical research for creating drugs with improved efficacy and lower side effects (Ren et al., 2021).
Propriétés
IUPAC Name |
3-(2-hydroxy-3-methylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-9-8-12-18(21(16)24)19(17-10-4-2-5-11-17)15-20(23)22-13-6-3-7-14-22/h2,4-5,8-12,19,24H,3,6-7,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZKBWYNJENTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)N2CCCCC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)
![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)


![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)

![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)

![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)